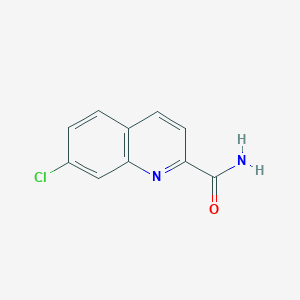

7-Chloroquinoline-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloroquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-7-3-1-6-2-4-8(10(12)14)13-9(6)5-7/h1-5H,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYADWYKOGDTHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Chloroquinoline 2 Carboxamide

Overview of General Quinoline-2-carboxamide (B1208818) Synthesis Approaches

The construction of quinoline-2-carboxamides involves two primary stages: the synthesis of the quinoline (B57606) ring system and the subsequent introduction of the carboxamide group at the C2 position. A variety of classical and modern synthetic strategies have been developed to achieve these transformations efficiently.

Classical and Modern Strategies for Quinoline Ring Construction

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, can be assembled through several named reactions, many of which have been known for over a century. rsc.orgnih.gov These classical methods often involve the reaction of anilines with various carbonyl compounds. researchgate.net

Classical methods for quinoline synthesis include:

Skraup Synthesis: This involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. researchgate.netiipseries.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds. nih.govresearchgate.net

Combes Synthesis: This method produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones. iipseries.org

Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters. iipseries.org

Friedländer Annulation: This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.govresearchgate.net

Gould-Jacobs Reaction: This pathway utilizes anilines and diethyl ethoxymethylenemalonate to form 4-hydroxyquinolines. rsc.org

Pfitzinger Reaction: This method uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. nih.gov

While these classical methods are foundational, they can suffer from harsh reaction conditions and the use of toxic reagents. nih.gov

Modern strategies have focused on developing more efficient and environmentally friendly protocols. These include:

Transition Metal-Catalyzed Reactions: Catalysts based on palladium, copper, cobalt, and silver have been employed to facilitate C-H bond activation and cyclization reactions, leading to quinoline derivatives under milder conditions. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in classical reactions like the Friedländer and Skraup syntheses. nih.govmdpi.com

Ionic Liquid-Mediated Reactions: Ionic liquids can serve as both solvents and catalysts, offering a greener alternative to traditional volatile organic solvents. nih.gov

Organocatalysis: Small organic molecules can be used to catalyze the formation of the quinoline ring. rsc.org

The functionalization of the pre-formed quinoline ring through C-H bond activation has also emerged as a powerful modern strategy, allowing for the direct introduction of various substituents onto the quinoline scaffold. rsc.orgrsc.org

Amidations and Coupling Reactions in Carboxamide Formation

Once the quinoline-2-carboxylic acid or a suitable derivative is obtained, the final step is the formation of the carboxamide bond. This transformation is one of the most frequently used reactions in medicinal chemistry. nih.gov

The direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com Therefore, activation of the carboxylic acid is typically required. Common methods for amide bond formation include:

Activation to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. nih.govresearchgate.net The resulting acyl chloride then readily reacts with an amine to form the amide.

Use of Coupling Reagents: A wide array of coupling reagents have been developed to facilitate the direct amidation of carboxylic acids. These reagents activate the carboxylic acid in situ to form a reactive intermediate. hepatochem.comsynplechem.com

| Coupling Reagent Class | Examples |

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) chemistrysteps.com |

| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) nih.govacs.org |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) |

| Organophosphorus Reagents | BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) nih.gov |

The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. nih.gov For instance, the combination of EDC with additives like HOBt (Hydroxybenzotriazole) and DMAP (4-Dimethylaminopyridine) can be highly effective for coupling electron-deficient amines. nih.gov Microwave-assisted direct amidation of carboxylic acids or their esters with anilines has also been shown to be an efficient approach. semanticscholar.org

Palladium-catalyzed three-component reactions involving an aryl halide, an isocyanide, and water have also been developed for the synthesis of carboxamides, including quinoline-2-carboxamides. frontiersin.orgfrontiersin.org

Specific Synthesis of 7-Chloroquinoline-2-carboxamide and its Derivatives

The synthesis of the specific target molecule, this compound, and its derivatives often utilizes precursors that already contain the desired chloro-substituted quinoline core.

Strategies Involving 4,7-Dichloroquinoline (B193633) Precursors

A common and commercially available starting material for the synthesis of various 7-chloroquinoline (B30040) derivatives is 4,7-dichloroquinoline. tandfonline.comresearchgate.netmdpi.com This precursor allows for regioselective functionalization at both the C2 and C4 positions.

N-Oxidation and Subsequent C2-Amidation Routes

One effective strategy to introduce a functional group at the C2 position of a quinoline ring is through the formation of a quinoline N-oxide. researchgate.net The N-oxide activates the C2 and C4 positions towards nucleophilic attack. thieme-connect.demdpi.com

A three-step synthesis of a 7-chloro-4-morpholinoquinolin-2-yl)benzamide derivative starting from 4,7-dichloroquinoline has been reported. mdpi.com The key steps are:

N-Oxidation: 4,7-dichloroquinoline is oxidized to 4,7-dichloroquinoline 1-oxide using an oxidizing agent like m-CPBA (meta-chloroperoxybenzoic acid). mdpi.com

C2-Amidation: The resulting N-oxide undergoes a deoxygenative C2-amidation reaction. This can be achieved using various reagents. For example, reaction with benzonitrile (B105546) in the presence of concentrated sulfuric acid yields N-(4,7-dichloroquinolin-2-yl)benzamide. mdpi.com Metal-free deoxygenative 2-amidation of quinoline N-oxides can also be accomplished using primary amides in the presence of promoters like oxalyl chloride or trifluoroacetic anhydride. researchgate.net Another approach involves the reaction with sulfonamides in the presence of PhI(OAc)2 and PPh3. organic-chemistry.org

C4-Functionalization: The final step involves a nucleophilic aromatic substitution (SNAr) at the C4 position, which is more reactive than the C7-chloro substituent. mdpi.comimperial.ac.uk

Regioselective Nucleophilic Aromatic Substitution at C4

The chlorine atom at the C4 position of the 4,7-dichloroquinoline ring system is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position. imperial.ac.uk This regioselectivity is well-documented and has been exploited in the synthesis of numerous quinoline derivatives. mdpi.com

This differential reactivity allows for the selective introduction of various nucleophiles at the C4 position while leaving the C7-chloro group intact. For example, reacting 4,7-dichloroquinoline with amines under various conditions, including ultrasound irradiation, leads to the formation of 4-amino-7-chloroquinoline derivatives. tandfonline.comsemanticscholar.org

A synthetic route starting from 4,7-dichloroquinoline could first involve a nucleophilic substitution at C4 with a suitable amine. The subsequent challenge would then be the introduction of the carboxamide group at the C2 position of the resulting 4-amino-7-chloroquinoline. This could potentially be achieved through methods like palladium-catalyzed carbonylation or other C-H activation strategies, although direct C2-functionalization of such systems can be challenging.

| Precursor | Reagents | Product | Reference |

| 4,7-dichloroquinoline | 1. m-CPBA, CHCl32. Ph-C≡N, H2SO4, CH2Cl23. Morpholine, K2CO3, DMF | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | mdpi.com |

| 4,7-dichloroquinoline | o-phenylenediamine (B120857), ethanol, ultrasound | N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine | tandfonline.com |

| 4,7-dichloroquinoline | p-aminoacetophenone, ethanol | 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one | researchgate.net |

| 4,7-dichloroquinoline | 3-Amino-1,2,4-triazole, ethanol, ultrasound | 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine | semanticscholar.org |

| 4-azido-7-chloroquinoline | β-oxo-amides, pyrrolidine | 7-chloroquinoline-1,2,3-triazoyl carboxamides | rsc.orgrsc.org |

Halogen-Magnesium Exchange Reactions for Functionalization

The functionalization of the 7-chloroquinoline scaffold can be effectively achieved through halogen-magnesium exchange reactions. The use of mixed lithium-magnesium reagents, such as i-PrMgCl•LiCl, has proven to be highly efficient for this purpose. worktribe.com This "turbo-Grignard" reagent facilitates the exchange of a halogen, like iodine, with magnesium at the C4 position of a 7-chloro-4-iodoquinoline (B1588978) precursor, selectively forming an organomagnesium intermediate. worktribe.com This intermediate is a versatile synthon that can be quenched with various electrophiles to introduce new functional groups. worktribe.com

For instance, the reaction of the magnesiated intermediate with aldehydes yields corresponding aryl(quinolin-4-yl)methanols. durham.ac.uk Furthermore, transmetalation of the organomagnesium species with zinc chloride allows for subsequent Negishi cross-coupling reactions, enabling the introduction of aryl groups at the C4 position. worktribe.com This methodology provides a powerful and regioselective route to a library of functionalized 7-chloroquinoline derivatives under mild conditions. durham.ac.uk The process has been successfully adapted to both batch and continuous flow conditions, with the latter offering advantages in terms of speed and yield for certain reactions. durham.ac.uk

| Substrate | Reagent | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| 7-chloro-4-iodoquinoline | i-PrMgCl•LiCl | Iodo-Magnesium Exchange | Selective formation of organomagnesium intermediate at C4. | worktribe.com |

| Organomagnesium intermediate | Aldehydes | Nucleophilic Addition | Formation of 4-carbinol quinoline derivatives. | durham.ac.uk |

| Organomagnesium intermediate | ZnCl₂ | Transmetalation | Formation of organozinc reagent for Negishi coupling. | worktribe.com |

Organocatalytic Reaction Pathways for Derivatization

Organocatalysis offers a metal-free approach to the derivatization of quinoline structures. researchgate.net This methodology is particularly valuable as it often utilizes simple, environmentally benign catalysts and can be performed under mild conditions. nih.gov A notable example is the synthesis of mdpi.comnih.govmdpi.comtriazolo[1,5-a]quinoline-3-carboxamides, which employs a two-step strategy initiated by an organocatalyst. researchgate.net

In this process, an organocatalytic [3+2] cycloaddition reaction between a β-ketoester and an aryl azide (B81097) is facilitated by a catalyst such as diethylamine. researchgate.net This metal-free approach leads to the formation of 1,2,3-triazolyl hybrids, demonstrating the power of organocatalysis to construct complex heterocyclic systems attached to the quinoline core. researchgate.net

Advanced Synthetic Techniques: Ultrasound and Click Chemistry Applications

Modern synthetic chemistry increasingly employs energy-efficient and highly specific techniques like ultrasound irradiation and click chemistry to construct quinoline derivatives. tandfonline.comnih.gov

Ultrasound-assisted synthesis has emerged as a green and efficient method for producing quinoline derivatives. nih.govnih.gov The application of ultrasonic waves enhances mass transfer and homogenization through cavitation, often leading to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully used in the multicomponent synthesis of 2-substituted quinolines and in the N-alkylation of imidazole (B134444) rings to create quinoline-imidazole hybrids. nih.govnih.gov For example, the synthesis of piperidinyl-quinoline acylhydrazones was achieved in just 4-6 minutes in excellent yields using ultrasound. mdpi.com

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a robust and highly efficient method for linking the 7-chloroquinoline scaffold to other molecular fragments. tandfonline.comsemanticscholar.org This reaction is known for its high yields, mild reaction conditions, and the formation of a stable triazole linker. beilstein-journals.org The combination of ultrasound irradiation with click chemistry has been reported for the synthesis of new 7-chloroquinoline derivatives, leveraging the benefits of both techniques to create hybrid molecules efficiently. tandfonline.comsemanticscholar.org This combined approach fulfills several goals of "green and sustainable chemistry" by improving reaction efficiency and reducing energy consumption. researchgate.net

| Technique | Reaction | Key Advantages | Example Product | Reference |

|---|---|---|---|---|

| Ultrasound | Synthesis of piperidinyl-quinoline acylhydrazones | Reaction time of 4-6 minutes, excellent yields. | (E)-N'-((6-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)benzohydrazide | mdpi.com |

| Ultrasound | Synthesis of 4-alkoxy-2-methylquinolines | Rapid access (15 min), satisfactory yields (45-84%), high purity (≥95%). | 4-alkoxy-6-methoxy-2-methylquinolines | mdpi.com |

| Click Chemistry (CuAAC) & Ultrasound | Synthesis of 7-chloroquinoline-triazole hybrids | High yields, short reaction times, green chemistry principles. | 7-chloroquinoline derivatives linked to other moieties via a triazole bridge. | tandfonline.comsemanticscholar.org |

Microwave-Assisted Synthetic Protocols

Microwave irradiation has become a cornerstone for the rapid and efficient synthesis of quinoline derivatives, including quinoline carboxamides. mdpi.comnih.gov This technique accelerates reaction rates by directly and efficiently heating the reaction mixture, which can significantly shorten reaction times from hours to minutes and often improves yields. tandfonline.com

A one-step, efficient method for preparing substituted anilides of quinoline-2-carboxylic acid involves the direct reaction of the acid or its ester with substituted anilines under microwave irradiation. mdpi.comnih.gov In an optimized protocol, reactions were conducted at 150 °C with a microwave output power of 800 W, leading to the desired quinoline-2-carboxanilides. mdpi.com This approach avoids the need for traditional activating agents like thionyl chloride, which can lead to undesired side products such as the chlorination of the quinoline ring at position 4. mdpi.com Microwave-assisted protocols have been utilized in various quinoline syntheses, including the Pfitzinger reaction to create quinoline-4-carboxylic acids, which are precursors to carboxamides. researchgate.net

| Reaction Type | Starting Materials | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Direct Amidation | Quinoline-2-carboxylic acid and substituted anilines | Microwave irradiation (800 W, 150 °C) | One-step, efficient, avoids harsh activating agents. | mdpi.comnih.gov |

| Pfitzinger Reaction | Isatin and 1-(p-tolyl)ethanone | Microwave irradiation (125 °C) | Rapid and efficient synthesis of quinoline-4-carboxylic acid precursors. | researchgate.net |

| Cycloaddition Reaction | 3-arylidene-2-oxindoles and enaminones | Microwave irradiation (110 °C, 12 min) | Excellent yields (73-86%), rapid reaction, operational simplicity. | tandfonline.com |

Elucidation of Reaction Mechanisms

Understanding the mechanistic pathways is crucial for optimizing reaction conditions and predicting outcomes in the synthesis of functionalized quinolines.

Mechanistic Pathways of C2-Amidation Reactions

The C2-amidation of quinolines often proceeds via the corresponding quinoline N-oxide. mdpi.comresearchgate.net The N-oxide functionality acts as a directing group and activates the C2 position for nucleophilic attack. researchgate.net A plausible mechanism for the C2-amidation of a quinoline N-oxide with a nitrile (like benzonitrile) in the presence of a strong acid involves several key steps. preprints.org

Initially, the nitrile is activated by the acid to form a highly electrophilic nitrilium ion. preprints.org The quinoline N-oxide then attacks this ion, leading to a Reissert-type intermediate. This is followed by an intramolecular nucleophilic attack and subsequent rearomatization, which involves the cleavage of the N-O bond and the loss of a proton, to yield the final N-acylated 2-aminoquinoline (B145021) product. preprints.org While a [3+2]-dipolar cycloaddition pathway is also possible, the stepwise nucleophilic addition mechanism is often considered more probable due to the relatively low reactivity of N-oxides as 1,3-dipoles. preprints.org

Computational studies have provided deeper insights, particularly into the regioselectivity of C-H amidation. acs.org For instance, in Ir(III)-catalyzed amidation, C8-amidation is kinetically favored over C2-amidation due to the relative stability of the metallacycle intermediates. acs.orgacs.org The calculated activation energy for C2-amidation can be significantly higher, rendering it kinetically inaccessible under certain conditions. acs.org

Insights into Alkylation Mechanisms

The mechanisms for alkylating the quinoline ring vary depending on the catalytic system and reagents employed. In the B(C6F5)3-initiated aldehyde-aniline-alkyne (A3) coupling reaction to form substituted quinolines, mechanistic studies indicate that the Lewis acid acts as a Lewis acid-assisted Brønsted acid. acs.orgresearchgate.net The key catalytic species is proposed to be H₂O–B(C6F₅)₃. acs.org The reaction requires an alkyne substituent capable of stabilizing a positive charge that builds up during the electrophilic cyclization step. researchgate.net

Another advanced method is the reductive electrophilic alkylation of quinolines using a heterogeneous iridium nanocatalyst with formic acid as the reductant. rsc.org This process allows for the direct alkylation of the quinoline core. Control experiments suggest a pathway where the quinoline is first reduced to a tetrahydroquinoline (THQ) intermediate by the iridium catalyst, which then undergoes electrophilic substitution with an in-situ generated electrophile from an aldehyde or alcohol. This offers a highly atom-efficient route to a wide range of alkyl-substituted THQs. rsc.org

3 Mechanisms of Condensation Reactions for Scaffold Modification

The chemical scaffold of this compound presents multiple sites for modification through condensation reactions. These reactions are crucial for the synthesis of diverse derivatives, enabling the exploration of structure-activity relationships. The primary mechanisms involve the reaction of the carboxamide group, the quinoline ring itself (particularly through its substituents), or derivatives where the chloro or amide groups have been transformed into other reactive functionalities. The core of these transformations typically involves the formation of a new carbon-nitrogen or carbon-carbon bond via the elimination of a small molecule, such as water or ammonia.

Key condensation mechanisms for modifying the quinoline scaffold include the formation of Schiff bases and related azomethine linkages, Knoevenagel condensation, and intramolecular cyclization events that lead to fused heterocyclic systems. These reactions often utilize the inherent reactivity of carbonyl groups or activated methylene (B1212753) compounds introduced onto the quinoline framework.

Schiff Base Formation

A prevalent condensation reaction for modifying quinoline scaffolds involves the formation of Schiff bases (imines). This reaction typically occurs between a primary amine and a carbonyl compound (aldehyde or ketone). In the context of modifying the 7-chloroquinoline scaffold, this often involves first introducing a carbonyl group or an amino group onto the quinoline ring system.

For instance, derivatives of 2-chloroquinoline (B121035) featuring a carbaldehyde group are highly reactive towards condensation with various amines. The mechanism begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This addition forms an unstable carbinolamine intermediate. The reaction is often catalyzed by a small amount of acid, which protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final Schiff base. rsc.org

This strategy has been employed to synthesize a wide array of 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimines by condensing 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with various substituted anilines. rsc.org Similarly, condensation with hydrazine (B178648) hydrate (B1144303) can produce hydrazones, which can be further modified. rsc.org

Knoevenagel Condensation

The Knoevenagel condensation is another powerful tool for modifying the quinoline scaffold. This reaction involves a nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction to form a new C=C bond.

The mechanism is typically base-catalyzed. The base abstracts a proton from the active methylene compound to generate a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of a quinoline derivative, such as a 2-chloroquinoline-3-carbaldehyde (B1585622). The resulting alkoxide intermediate is protonated by the conjugate acid of the base (or a solvent molecule) to form an aldol-type adduct. Subsequent base-catalyzed dehydration leads to the final product. rsc.org This methodology is central to creating complex derivatives, including fused ring systems like pyrano[3,2-c]chromenones, where an initial Knoevenagel condensation is a key step in a domino reaction sequence. rsc.org

Intramolecular Cyclization and Cascade Reactions

Condensation reactions are frequently key components of intramolecular cyclizations or more complex cascade (domino) reactions, leading to the formation of novel polycyclic systems fused to the quinoline core. These reactions design complex molecules in a single step, which is efficient and atom-economical.

For example, heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) initiates a sequence starting with the nucleophilic addition of the formamide's amino group to the aldehyde's carbonyl. rsc.org This is followed by a condensation reaction that forms an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. A subsequent intramolecular cyclization involving the elimination of a molecule of hydrogen chloride (HCl) results in the formation of a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.org

Another example involves a three-component reaction for the synthesis of multisubstituted quinoline-4-carboxamides from isatins and 1,1-enediamines. The proposed cascade mechanism involves the N1 amide group of the isatin attacking the enediamine, followed by a series of rearrangements and cyclization-condensation steps to build the final substituted quinoline carboxamide structure. nih.gov

The table below summarizes various condensation reactions used to modify quinoline scaffolds, providing insight into the versatility of these mechanisms.

| Reaction Type | Reactants | Key Mechanistic Steps | Product Type |

| Schiff Base Formation | 2-Chloroquinoline-3-carbaldehyde, Substituted Anilines | 1. Nucleophilic attack of amine on carbonyl carbon. 2. Formation of carbinolamine intermediate. 3. Acid-catalyzed dehydration. | N-(quinolin-3-ylmethylene)anilines |

| Knoevenagel Condensation | 2-Chloroquinoline-3-carbaldehyde, Active Methylene Compounds (e.g., malononitrile) | 1. Base-catalyzed formation of a carbanion from the active methylene compound. 2. Nucleophilic attack on the carbonyl group. 3. Dehydration to form a C=C bond. | 2-(Quinolin-3-ylmethylene)malononitrile derivatives |

| Intramolecular Cyclization | 2-Chloroquinoline-3-carbaldehyde, Formamide | 1. Nucleophilic addition of formamide to the aldehyde. 2. Condensation to form an N-methyleneformamide intermediate. 3. Intramolecular nucleophilic substitution and elimination of HCl. | Fused Pyrrolo[3,4-b]quinolinones |

| Cascade Reaction | Isatins, 1,1-Enediamines | 1. Nucleophilic attack by isatin amide. 2. Ring-opening of isatin. 3. Intramolecular cyclization and condensation. | Multisubstituted Quinoline-4-carboxamides |

These condensation mechanisms underscore the synthetic flexibility inherent in the quinoline system. By choosing appropriate reaction partners and conditions, chemists can systematically modify the this compound scaffold to generate a vast library of new chemical entities.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Positional and Substituent Effects on Biological Profiles

The type and position of substituents on the 7-chloroquinoline-2-carboxamide framework dramatically influence its interaction with biological targets. Modifications to both the N-amide portion and the quinoline (B57606) ring itself are key strategies for modulating activity.

The substituent attached to the amide nitrogen (the N-amide group) plays a pivotal role in determining the compound's biological effects. Research on analogous quinolinone carboxamides has demonstrated that variations in this position can significantly alter activity. For instance, in studies of 4-hydroxy-2-quinolinone carboxamides, the nature of the N-amide substituent was a primary determinant of hydroxyl radical scavenging ability. mdpi.com

Key findings include:

Alkyl vs. Aryl Substituents : Replacing an N-phenyl substituent with an N-methyl group on the quinolinone core can lead to a significant drop in inhibitory activity against certain enzymes. mdpi.com

Functional Groups on the Amide Moiety : The introduction of specific functional groups to the amide side chain can confer potent activity. Carboxamides bearing a hydroxyethyl (B10761427) group or those derived from 4-aminophenol (B1666318) have shown high antioxidant activity. mdpi.com Conversely, elongating a simple alkyl chain, such as from a propyl to a heptyl group, can render the compound inactive. mdpi.com

Positional Isomerism : The placement of functional groups on an aromatic N-amide substituent is critical. Shifting a hydroxyl group from the para-position to the ortho-position on an N-phenyl ring resulted in a drastic reduction in antioxidant capacity. mdpi.com

Substitutions on the quinoline ring system are a fundamental strategy for fine-tuning the pharmacological properties of 7-chloroquinoline (B30040) derivatives. The inherent 7-chloro group is itself a critical feature, often associated with enhanced antiparasitic activity. chemrxiv.org

Position of Substituents : The location of substituents on the quinoline ring has a profound effect on activity. In a series of quinolyl pyrazinamides designed as sigma-2 (σ2R) receptor ligands, a methyl group at the C6 position (6-Me) resulted in a potent compound, whereas moving the methyl group to the C7 position (7-Me) rendered the compound inactive. nih.gov A similar trend was observed for chloro and methoxy (B1213986) substitutions. nih.gov SAR studies on other quinoline derivatives have shown that substitutions at positions 2 and 3 can be more effective for certain cancer cell lines compared to substitutions at positions 4 and 8. orientjchem.org

Nature of Substituents : The electronic properties of the substituent are crucial.

Halogens : The 7-chloro substituent is a privileged structural feature in many antimalarial drugs. chemrxiv.org In the development of σ2R ligands, derivatives with an electron-withdrawing chloro group in the quinoline ring showed significant binding affinities. nih.gov

Alkyl and Methoxy Groups : In the same σ2R ligand series, analogs with methyl and methoxy groups also exhibited good binding affinities. nih.gov However, a methoxy group at the C7 position led to poor binding. nih.gov For some quinoline-based anticancer drugs, a hydroxyl or methoxy group at position 7 has been shown to improve antitumor activity. orientjchem.org

Bulky Groups : The introduction of larger groups can also modulate activity. For example, attaching a thiosemicarbazide (B42300) group at the C4 position of the 7-chloroquinoline scaffold promoted antibacterial activity, while introducing an o-phenylenediamine (B120857) derivative at the same position led to a reduction in activity. tandfonline.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. These in silico methods are valuable for predicting the potency of new derivatives and for understanding the structural requirements for activity.

Several QSAR studies have been conducted on chloroquinoline derivatives to elucidate the structural features essential for their activity against various targets.

Antitubercular Activity : A QSAR study on 7-chloroquinoline derivatives as antitubercular agents resulted in a model indicating the importance of the charges on specific carbon atoms (C1, C4, and C9) for activity. researchgate.net This model was subsequently used to design novel potential antituberculosis drugs. researchgate.net Another 3D-QSAR study on 2-chloroquinoline (B121035) derivatives identified key steric and electrostatic fields that are relevant for antimycobacterial activity, providing a map for designing more potent analogs. nih.gov

Antimalarial Activity : QSAR analyses have been performed on 4-amino-7-chloroquinolines to understand the structural requirements for their activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. researchgate.net Statistically significant models were developed that could help in the design of more effective antimalarial agents. researchgate.net

Toxicity Prediction : QSAR modeling has also been employed to predict the toxicity (LD50) of chloroquinoline derivatives, demonstrating the utility of computational methods in early-stage safety assessment. crpsonline.com

Principles of Ligand Design for Target Specificity

The rational design of ligands with high specificity for their intended biological target is crucial for minimizing off-target effects. Strategies such as scaffold hopping and the "tail approach" are employed to optimize lead compounds.

Scaffold hopping and bioisosteric replacement are powerful techniques in medicinal chemistry used to discover novel chemical series with improved properties. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. uniroma1.it Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, aiming to enhance potency or pharmacokinetic profiles. researchgate.net

A notable example of scaffold hopping involves a series of compounds developed for leishmaniasis. An initial series based on a 1,2,3,4-tetrahydroacridine (B1593851) scaffold showed promising activity but was hampered by high toxicity. Researchers successfully replaced this core with a 7-chloroquinoline scaffold. mdpi.com This strategic hop retained the desired antileishmanial properties while significantly reducing the compound's toxicity. mdpi.com

Bioisosteric replacement can be seen in the modulation of the quinoline ring itself. For instance, replacing a hydrogen atom with a chlorine atom (e.g., the 7-chloro group) is a common strategy that can profoundly affect binding and activity. chemrxiv.org

The "tail approach" refers to the modification of a flexible side chain or "tail" of a molecule to optimize its interactions with the target protein and to improve its drug-like properties. This is a key strategy in the rational design of quinoline-based drugs.

Modulating Activity and Metabolism : In the design of antimalarials, modifying the diamino-alkane side chain (the tail) of 4-aminoquinolines is a classic strategy. Judicious modifications, such as introducing groups that block metabolism (e.g., a terminal t-butyl group), can enhance activity against drug-resistant strains. researchgate.net The length and nature of such linkers are critical; for instance, chalcone-quinoline hybrids with a longer alkyl linker (n=3) showed better antimalarial activity than those with a shorter linker (n=2). nih.gov

Optimizing Receptor Binding : In the development of σ2R ligands, the exploration of different "tails" appended to a quinolyl pyrazinamide (B1679903) scaffold was a central part of the design strategy. nih.gov Analysis of how different tails, such as the classic chloroquine (B1663885) (CQ) tail, fit into the receptor's binding pocket helps guide the synthesis of analogs with improved affinity and selectivity. nih.gov

Enhancing Target Engagement : Rational design, including modifications to the quinoline scaffold and its appended side chains, has been used to improve target engagement and pharmacokinetic profiles. researchgate.net The chlorination at the 7-position is a prime example of a rational modification to the core that enhances the NMDA receptor blockade. researchgate.net

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Studies

The quinoline-2-carboxamide (B1208818) scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against several key enzyme families.

Inhibition of Carbonic Anhydrase (CA) Isoforms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. bldpharm.com They are involved in numerous physiological and pathological processes. bldpharm.com Studies on quinoline-2-carboxamide derivatives have revealed significant inhibitory activity against various human carbonic anhydrase (hCA) isoforms.

A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated potent, nanomolar-level inhibition against several hCA isoforms. ambeed.com Specifically, these compounds were effective against hCA I, II, and IV. ambeed.com The inhibition constants (Kᵢ) indicated that while hCA IX was not significantly inhibited, the other isoforms were targeted with varying degrees of potency. ambeed.com For instance, the most active compound in the series, compound 5h , showed a Kᵢ of 61.9 nM against hCA I and 33.0 nM against hCA II. ambeed.com This suggests that the quinoline-2-carboxamide core can serve as a promising foundation for developing isoform-selective CA inhibitors. ambeed.com Molecular docking studies have also been used to explore the interaction of quinoline (B57606) carboxamide derivatives with the active site of human carbonic anhydrase I. thaiscience.info

Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Quinoline-2-Carboxamide Derivatives

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) |

|---|---|---|---|

| 5a | - | 88.4 | - |

| 5b | - | 85.7 | - |

| 5h | 61.9 | 33.0 | - |

| General Range | 61.9 - 8126 | 33.0 - 8759 | 657.2 - 6757 |

Modulation of Histone Deacetylase (HDAC) Activity

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. Their inhibition is a recognized therapeutic strategy, particularly in oncology. thaiscience.info The quinoline structure is a key component in some HDAC inhibitors. thaiscience.infonih.govresearchgate.net

Research into 8-substituted quinoline-2-carboxamide derivatives has identified them as potent HDAC inhibitors. thaiscience.info In one study, the most potent compound, 21g , demonstrated an IC₅₀ value of 0.050 µM, which is approximately three times more potent than the established HDAC inhibitor Vorinostat (IC₅₀ = 0.137 µM). thaiscience.info This highlights the potential of the quinoline-2-carboxamide scaffold in the design of new and effective anti-cancer agents targeting HDACs. thaiscience.info

HDAC Inhibitory Activity of Quinoline-2-Carboxamide Derivatives

| Compound | HDAC Inhibition (IC₅₀, µM) |

|---|---|

| Compound 21g | 0.050 |

| Vorinostat (Reference) | 0.137 |

Effects on Lipoxygenase (LOX) Enzymes

Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of leukotrienes and other inflammatory mediators. nih.govnih.govmdpi.com Targeting these enzymes is a strategy for developing anti-inflammatory drugs. nih.gov

Studies on quinolinone-carboxamide derivatives, which are structurally related to 7-chloroquinoline-2-carboxamide, have shown notable inhibitory activity against soybean lipoxygenase. frontiersin.org Among the synthesized analogs, quinolinone–carboxamide compounds 3h and 3s were identified as the most effective LOX inhibitors, both exhibiting an IC₅₀ value of 10 μM. frontiersin.org This indicates that the broader quinoline carboxamide chemical class has the potential to interfere with the lipoxygenase pathway. frontiersin.org

Inhibitory Activity of Quinolinone-Carboxamide Derivatives against Soybean Lipoxygenase

| Compound | LOX Inhibition (IC₅₀, µM) |

|---|---|

| 3h | 10 |

| 3s | 10 |

| 3g | 27.5 |

| 11e | 52 |

Receptor and Ion Channel Modulation

Beyond enzyme inhibition, the biological activity of quinoline-2-carboxamides extends to the modulation of cell surface receptors and ion channels, which are pivotal for signal transduction and cellular communication.

Antagonism of P2X7 Receptors and Intracellular Calcium Dynamics

The P2X7 receptor (P2X7R) is an ATP-gated ion channel primarily found on immune cells. Its activation leads to changes in intracellular calcium concentrations and the release of pro-inflammatory cytokines. nih.govgoogle.com Consequently, P2X7R is a significant target in inflammatory and neurodegenerative diseases. nih.govgoogle.com

Derivatives of quinoline carboxamide have been investigated as antagonists of the P2X7 receptor. These compounds have been shown to selectively inhibit the receptor, leading to a reduction in intracellular calcium flux. For example, in a study using human P2X7R-transfected MCF-7 cells, several carboxamide analogues demonstrated potent and selective antagonism. The IC₅₀ values for the most active compounds, such as 1e and 1d , were 0.457 µM and 0.682 µM, respectively. This antagonism of P2X7R disrupts the intracellular environment by decreasing calcium influx, which can affect mitochondrial membrane potential and induce apoptosis.

P2X7 Receptor Antagonism by Quinoline Carboxamide Derivatives

| Compound | h-P2X7R Antagonism (IC₅₀, µM) |

|---|---|

| 1e | 0.457 ± 0.03 |

| 2f | 0.566 ± 0.04 |

| 2e | 0.624 ± 0.05 |

| 1d | 0.682 ± 0.05 |

| 2g | 0.813 ± 0.07 |

Inhibition of Exchange Proteins Activated by cAMP (EPAC)

Exchange proteins directly activated by cAMP (EPAC) are guanine (B1146940) nucleotide exchange factors that function as downstream effectors of the second messenger cAMP. nih.gov Along with Protein Kinase A (PKA), EPAC proteins mediate the effects of cAMP in a wide range of physiological processes. nih.govnih.gov Patent literature indicates that tetrahydroquinoline derivatives, which share a core structure with this compound, have been investigated for their potential as EPAC inhibitors. While specific studies on this compound itself as an EPAC inhibitor are not extensively detailed in peer-reviewed publications, the investigation into related quinoline structures suggests that this chemical class is of interest for modulating the EPAC signaling pathway.

Targeting the Translocator Protein (TSPO)

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is involved in a multitude of cellular functions, including steroidogenesis, mitochondrial respiration, and apoptosis. researchgate.netnih.gov Its overexpression is associated with neuroinflammation and various cancers, making it a significant target for therapeutic agents. researchgate.netmdpi.com

While the broader class of quinoline derivatives has been investigated for interaction with various biological targets, current scientific literature does not provide specific evidence of direct binding or functional modulation of the translocator protein (TSPO) by this compound. However, research into related compounds, such as pyrazolo[3,4-b]quinoline derivatives, has shown affinity for TSPO, suggesting that the quinoline scaffold can be a basis for developing TSPO ligands. researchgate.net Studies on other TSPO ligands, like PK11195 (an isoquinoline (B145761) carboxamide), have demonstrated their ability to induce apoptosis and cell cycle arrest, functions that are also observed with certain 7-chloroquinoline (B30040) derivatives, albeit through different confirmed mechanisms. mdpi.com Further research is required to determine if this compound itself has any affinity for or functional interaction with TSPO.

Mechanisms Affecting Cellular Processes

The biological effects of this compound and its derivatives are exerted through several well-defined cellular mechanisms. These range from the inhibition of essential enzymatic processes in plants and pathogens to the induction of programmed cell death and cell cycle arrest in cancerous cells.

Inhibition of Photosynthetic Electron Transport (PET) in Chloroplasts

A number of quinoline derivatives have been identified as inhibitors of photosynthetic electron transport (PET) in the chloroplasts of plants like spinach (Spinacia oleracea L.). dntb.gov.uamdpi.comnih.gov This inhibitory action is a key mechanism for many commercial herbicides, which often target Photosystem II (PS II), a protein complex in the thylakoid membranes responsible for water oxidation and plastoquinone (B1678516) reduction. nih.gov

Studies on substituted quinoline-2-carboxamides have demonstrated their potential to inhibit PET. dntb.gov.uamdpi.comresearchgate.net For instance, research on a series of halogenated 8-hydroxyquinoline-2-carboxanilides revealed that these compounds act as PET inhibitors within PS II. sciforum.net The inhibitory activity is influenced by the type and position of substituents on the anilide ring. Some organic compounds containing a quinoline system have been found to interact with tyrosine radicals on the donor side of PS II, thereby interrupting the electron flow. sciforum.net

The table below shows the PET-inhibiting activity for a series of related halogenated 8-hydroxyquinoline-2-carboxanilides, illustrating the structure-activity relationship within this class of compounds.

Table 1: PET-Inhibiting Activity of Halogenated 8-Hydroxyquinoline-2-carboxanilides

| Compound | Substituent | IC50 (μmol/L) |

|---|---|---|

| 1a | 2-F | 32.1 |

| 1b | 3-F | 2.3 |

| 1c | 4-F | 5.6 |

| 2a | 2-Cl | 46.0 |

| 2b | 3-Cl | 3.6 |

| 2c | 4-Cl | 42.5 |

| 3a | 2-Br | 38.9 |

| 3b | 3-Br | 3.4 |

| 3c | 4-Br | 72.7 |

| 4a | 2-CF3 | 51.2 |

| 4b | 3-CF3 | 21.3 |

| 4c | 4-CF3 | 477.6 |

| DCMU (standard) | - | 1.9 |

Data sourced from a study on halogenated 8-hydroxyquinoline-2-carboxanilides. sciforum.net

Interference with β-Hematin Formation in Pathogens

One of the most well-documented mechanisms of action for 7-chloroquinoline derivatives is their ability to interfere with heme detoxification in malaria parasites, such as Plasmodium falciparum. nih.govnih.gov During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin, which is structurally identical to β-hematin. researchgate.net

7-chloroquinoline compounds act by accumulating in the parasite's acidic food vacuole and inhibiting this polymerization process. nih.govmdpi.com The 4-aminoquinoline (B48711) nucleus is responsible for complexing with the heme (ferriprotoporphyrin IX), and the presence of the 7-chloro group on the quinoline ring is a critical requirement for the inhibition of β-hematin formation. nih.gov This inhibition leads to a buildup of toxic free heme, which damages parasite membranes and leads to its death. researchgate.net Several studies have synthesized and evaluated 7-chloroquinoline derivatives, confirming their activity as potent inhibitors of β-hematin formation. nih.govmalariaworld.orgnih.gov

Table 2: β-Hematin Inhibitory Activity of Selected 7-Chloroquinoline Derivatives

| Compound Derivative | Target/Organism | IC50 Value |

|---|---|---|

| Thiazoleacetic Derivative 8 | β-Hematin Formation | 0.65 ± 0.09 µM |

| Thiazoleacetic Derivative 9 | β-Hematin Formation | 0.64 ± 0.16 µM |

| Pyrrolizidinylmethyl Derivative (MG3) | β-Hematin Formation | Active Inhibitor |

Data compiled from studies on novel 7-chloroquinoline derivatives. mdpi.comnih.govresearchgate.net

Induction of Cell Cycle Arrest (e.g., G0/G1 Phase Progression)

Derivatives of 7-chloroquinoline have demonstrated significant anticancer properties by inducing cell cycle arrest, primarily at the G0/G1 checkpoint. nih.govnih.gov This action prevents cancer cells from progressing through the cell cycle and entering the DNA synthesis (S) phase, thereby halting their proliferation.

For example, a series of 7-chloroquinoline-1,2,3-triazoyl-carboxamides (QTCA) was shown to cause significant cell cycle arrest in the G0/G1 phase in human bladder carcinoma (5637) cells. nih.govresearchgate.net Similarly, in a study on breast cancer cells, certain QTCA derivatives induced G0/G1 cycle arrest in hormone-dependent MCF-7 cells. nih.gov Another study on 7-chlorquinoline-4-thiazoleacetic derivatives also reported cell cycle arrest in the G0/G1 phase in MCF-7 cells following treatment. nih.govresearchgate.net This mechanism is a key component of the antiproliferative effects observed for this class of compounds.

Table 3: Effect of 7-Chloroquinoline Derivatives on Cancer Cell Cycle Progression

| Cell Line | Compound Derivative | Effect |

|---|---|---|

| 5637 (Bladder Carcinoma) | QTCA-1, QTCA-4 | Arrest in G0/G1 phase nih.govresearchgate.net |

| MCF-7 (Breast Cancer) | QTCA-1 | G0/G1 cycle arrest nih.gov |

| MCF-7 (Breast Cancer) | Thiazoleacetic Derivatives 6 & 12 | Cell cycle arrest in G0/G1 phase nih.govresearchgate.net |

| CCRF-CEM (Leukemia) | 4-Thioalkylquinoline Derivatives | Accumulation of cells in G0/G1 phase mdpi.com |

Apoptosis Induction Pathways and Protein Modulation

In addition to halting the cell cycle, 7-chloroquinoline derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This process is often mediated by the modulation of key proteins involved in the apoptotic cascade.

Studies have shown that treatment with 7-chloroquinoline-1,2,3-triazoyl-carboxamides leads to significant apoptosis in human bladder cancer cells. nih.gov In these studies, western blotting confirmed that the compounds bind to both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, shifting the balance towards cell death. researchgate.net In triple-negative breast cancer cells (MDA-MB-231), these derivatives induced a high percentage of cell death via apoptosis. nih.gov Further investigations into other derivatives, such as those of 6-cinnamamido-quinoline-4-carboxamide, have shown that they trigger apoptosis through the activation of caspase-9 and the cleavage of PARP (Poly (ADP-ribose) polymerase), which are hallmark events of the apoptotic process. nih.gov

Table 4: Apoptotic Effects of 7-Chloroquinoline Derivatives on Cancer Cells

| Cell Line | Compound Derivative | Key Findings |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | QTCA-1 | 80.4% dead cells, high apoptosis induction nih.gov |

| MCF-7 (Breast Cancer) | QTCA-1 | 16.8% dead cells nih.gov |

| 5637 (Bladder Carcinoma) | QTCAs | Binding to pro- and anti-apoptotic proteins confirmed nih.gov |

| A549 (Lung Cancer) | Thiazoleacetic Derivatives 6 & 12 | Significant induction of apoptosis nih.govresearchgate.net |

| A549 (Lung Cancer) | CiQ Derivatives | Induction of apoptosis via caspase-9 activation and PARP cleavage nih.gov |

Disruption of Parasitic Vacuolar Homeostasis

The mechanism of disrupting parasitic vacuolar homeostasis is intrinsically linked to the antimalarial activity of 7-chloroquinoline derivatives. nih.gov The food vacuole of the Plasmodium parasite is an acidic organelle where hemoglobin digestion and heme detoxification occur. The accumulation of 7-chloroquinoline compounds within this vacuole is a critical step in their mode of action. nih.gov

Structure-activity relationship studies propose that the 4-aminoquinoline nucleus is responsible for the drug's ability to complex with heme, while the basic amino side chain is essential for its accumulation in the acidic environment of the food vacuole. nih.gov This accumulation, driven by the pH gradient between the parasite's cytoplasm and its vacuole, leads to several disruptive effects. It raises the vacuolar pH and, as previously discussed, inhibits the crucial process of hemozoin formation. researchgate.net This disruption of the vacuole's chemical and osmotic balance, coupled with the buildup of toxic heme, ultimately proves fatal to the parasite. mdpi.comscispace.com

Immunomodulatory Effects (e.g., Interleukin-2 Suppression)

The immunomodulatory potential of the quinoline nucleus is well-documented, with various derivatives demonstrating the ability to modulate inflammatory pathways. However, direct and specific research into the effects of this compound on the immune system, particularly concerning the suppression of Interleukin-2 (IL-2), is not extensively available in current scientific literature.

While direct evidence is lacking for this compound, studies on structurally related quinoline compounds offer some insights. For instance, certain quinoline derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). These findings suggest a potential for the broader class of quinoline compounds to interfere with inflammatory signaling cascades.

Furthermore, research on a distinct but related class of compounds, quinolones, has indicated an ability to suppress IL-2 release. For example, the Pseudomonas quinolone signal (PQS) has been observed to inhibit T-cell proliferation and the subsequent release of IL-2 from activated human peripheral blood mononuclear cells. This finding, while not directly applicable to this compound, highlights that the core quinoline-like structure can, in some contexts, be associated with IL-2 modulation.

It is crucial to emphasize that these are indirect associations, and dedicated studies are required to determine if this compound exerts any specific inhibitory effect on Interleukin-2 production or signaling pathways. Without such direct evidence, any claims regarding its role in IL-2 suppression remain speculative.

Mechanisms of Action against Mycobacterial Species

The global health threat posed by mycobacterial infections, particularly tuberculosis caused by Mycobacterium tuberculosis, has spurred intensive research into novel therapeutic agents. The quinoline scaffold is a key component of several effective antimycobacterial drugs, most notably the diarylquinoline bedaquiline.

Investigations into the antimycobacterial potential of 7-chloroquinoline derivatives have been undertaken. A study evaluating a series of these compounds reported moderate activity against various mycobacterial species, with minimum inhibitory concentrations (MICs) generally falling in the range of 16-64 µg/mL. researchgate.net This level of activity suggests that while the 7-chloroquinoline core possesses some inherent antimycobacterial properties, it may be less potent compared to other established or developmental antitubercular agents.

The precise mechanism of action for this compound against mycobacteria has not been specifically elucidated. However, the mechanisms of other quinoline-based antimycobacterials can provide a framework for potential modes of action. A primary target for many quinoline drugs is the mycobacterial F-ATP synthase, an essential enzyme for energy production within the bacterium. Inhibition of this enzyme leads to a depletion of ATP, ultimately resulting in bacterial cell death. Bedaquiline, for example, exerts its potent bactericidal effect through this mechanism.

Another potential target for quinoline derivatives is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and repair. Fluoroquinolones, a major class of antibiotics, function by inhibiting this enzyme. It is plausible that this compound could exert its modest antimycobacterial effect through a similar, albeit less efficient, interaction with DNA gyrase or other essential cellular machinery.

The table below summarizes the reported antimycobacterial activity for a series of 7-chloroquinoline derivatives, providing context for the potential potency of this compound.

| Compound Class | Target Organisms | Reported MIC Range (µg/mL) |

| 7-Chloroquinoline Derivatives | Various Mycobacteria Species | 16-64 researchgate.net |

It is important to note that without dedicated mechanistic studies on this compound, its mode of action against mycobacterial species remains an area for future investigation. The moderate activity observed suggests that it may not be a primary candidate for standalone antitubercular therapy but could potentially serve as a scaffold for the development of more potent derivatives.

Computational Chemistry and Molecular Modeling for 7 Chloroquinoline 2 Carboxamide Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is frequently employed to forecast the interaction between a small molecule ligand and a protein target, helping to understand the basis of its biological activity.

Molecular docking simulations are crucial for predicting how 7-Chloroquinoline-2-carboxamide and its analogs might bind to a biological target and for estimating the strength of this interaction, known as binding affinity. The binding affinity is often expressed in kcal/mol, where a more negative value indicates a more stable and higher-affinity interaction. acs.org Docking studies on various quinoline (B57606) derivatives have demonstrated that modifications to the quinoline scaffold can significantly impact binding energy. acs.org For instance, in studies of chloroquine (B1663885) analogs targeting the main protease (3CLpro) of SARS-CoV-2, different substitutions led to a range of binding energies, highlighting the importance of the side chain's structure. acs.org

The process involves placing the ligand into the binding site of the protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose. This allows researchers to identify the most likely binding mode. For example, docking studies of thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a yielded binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov Similarly, docking of 2,5-diaminobenzophenone derivatives against the SARS-CoV-2 main protease identified compounds with docking scores between -6.1 and -7.75 kcal/mol, suggesting strong potential interactions. nih.gov These studies underscore the utility of docking in ranking potential drug candidates based on their predicted binding affinities.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Chloroquine Analogs | SARS-CoV-2 3CLpro | -5.23 to -7.21 | acs.org |

| Thiopyrano[2,3-b]quinoline Derivatives | CB1a Peptide | -5.3 to -6.1 | nih.gov |

| 2,5-Diaminobenzophenone Derivatives | SARS-CoV-2 Main Protease | -6.1 to -7.75 | nih.gov |

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues within the protein's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for the stability of the ligand-protein complex. For example, docking studies on chloroquine analogs revealed key interactions with catalytic residues like Cys145 and His41 in the active site of the SARS-CoV-2 main protease. acs.org The 7-chloroquinoline (B30040) moiety itself can participate in alkyl, pi-alkyl, and pi-sigma interactions with residues such as VAL 104 and ILE 106. researchgate.net

Analysis of docked complexes of other quinoline derivatives has identified interactions with residues like Phe90, Tyr217, and His219 as being crucial for binding to targets like Leishmania donovani N-myristoyltransferase. frontiersin.org The identification of these key interacting residues helps in understanding the mechanism of action and provides a roadmap for designing new derivatives with improved potency and selectivity. For instance, knowing that a specific hydrogen bond is critical for binding allows chemists to design molecules that can form stronger or more numerous hydrogen bonds with the target.

Quantum Mechanics and Molecular Dynamics Simulations

Quantum mechanics (QM) and molecular dynamics (MD) simulations offer a more in-depth analysis of a molecule's properties, complementing the static picture provided by molecular docking.

Quantum mechanical calculations are used to analyze the electronic structure of this compound. A key aspect of this is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. ajchem-a.com The energy difference between HOMO and LUMO, known as the frontier orbital gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. ajchem-a.comscispace.com

A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and that a lower amount of energy is required for electronic excitation. scispace.com This can correlate with higher biological activity due to enhanced charge transfer interactions between the molecule and its biological target. scispace.com For example, calculations on a similar compound, 2-Chloroquinoline-3-Carboxamide, have been performed to understand its reactivity. scispace.com The energy values of these orbitals are used to calculate global reactivity descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index, which can further predict the molecule's behavior and potential biological activity. ajchem-a.comscispace.com

| Descriptor | Value (eV) | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -5.629 | Electron-donating capacity | scispace.com |

| LUMO Energy | -2.053 | Electron-accepting capacity | scispace.com |

| Energy Gap (LUMO-HOMO) | 3.576 | Chemical reactivity and stability | scispace.com |

| Electrophilicity Index | 4.125 | Electrophilic nature, potential biological activity | scispace.com |

While docking provides a static image of the binding, molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations track the movements of atoms and molecules, providing insights into the conformational flexibility of the ligand and the stability of its interactions with the target protein. nih.gov

The stability of a docked complex can be assessed by running MD simulations and analyzing metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov A stable complex will show minimal deviation from its initial docked pose over the course of the simulation. For example, MD simulations of quinoline-like compounds bound to their targets have been used to ensure the stability of the binding mode predicted by docking. researchgate.net The number and persistence of hydrogen bonds between the ligand and protein throughout the simulation are also analyzed, as they are crucial for maintaining the stability of the complex. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more realistic and dynamic view of the molecular recognition process. nih.govnih.gov

Intermolecular and Intramolecular Interactions in Condensed Phases

In the solid state, the arrangement of molecules is governed by a network of intermolecular and intramolecular interactions. The carboxamide group is a key functional group in this context, as it can act as both a hydrogen-bond donor and acceptor. researchgate.net Studies on related quinoline-2-carboxamides reveal the presence of both intramolecular and intermolecular hydrogen bonds that dictate the crystal packing.

Analysis of Hydrogen Bonding Networks and Halogen Bonding

The three-dimensional structure and intermolecular interactions of this compound are significantly influenced by hydrogen and halogen bonds. These noncovalent interactions are fundamental to the molecule's stability and its recognition by biological targets.

Halogen Bonding: The chlorine atom at the 7-position of the quinoline ring is not merely a passive substituent; it can actively participate in halogen bonding. A halogen bond is a highly directional, noncovalent interaction between the electropositive region (known as a σ-hole) on a halogen atom and a Lewis base (a negative site). rsc.org In derivatives of 7-chloroquinoline, the chlorine atom can act as a self-recognizing unit, forming Cl···Cl and C-H···Cl interactions that help generate supramolecular assemblies in the solid state. researchgate.net

Computational studies on related 7-chloroquinoline compounds have highlighted the complex interplay between hydrogen bonding, halogen bonding (such as Cl···O), and π-interactions (like π···π and Cl···π). researchgate.net These synergistic effects are vital for controlling the crystal packing and molecular architecture. researchgate.net Molecular docking simulations of other chlorinated quinolines have also been used to specifically identify potential halogen interactions with amino acid residues in the binding pockets of enzymes like HIV reverse transcriptase. scirp.org

Insights into Crystal Packing and Molecular Recognition

The study of crystal structures provides invaluable information on how molecules arrange themselves in the solid state, which is governed by a delicate balance of intermolecular forces. For this compound, these insights are crucial for understanding its physical properties and how it interacts with other molecules.

Computational analysis of the crystal structures of related 7-chloroquinoline derivatives reveals that noncovalent interactions dictate the crystal packing. researchgate.net For instance, the crystallization of triazole-linked 7-chloroquinolines with carboxylic acids results in multicomponent crystals where salt formation is driven by proton transfer, and the resulting structures are stabilized by an extensive network of hydrogen bonds. acs.org In the case of 2-chloroquinoline-3-carboxylic acid, the molecules arrange into crossed layers parallel to specific crystallographic planes, a formation held together by hydrogen bonds. researchgate.net

Molecular recognition, the specific interaction between two or more molecules, is at the heart of drug action. The carboxamide functional group and the 7-chloroquinoline scaffold provide multiple points for interaction, including hydrogen bonding and halogen bonding, as discussed previously. researchgate.netresearchgate.net By analyzing these interactions computationally, researchers can understand why a ligand binds to a specific receptor, providing a rational basis for designing new chemical entities with improved affinity and selectivity. researchgate.net

Prediction of ADMET-related Theoretical Parameters (e.g., Lipinski's Descriptors)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico tools play a critical role in the early stages of drug discovery by predicting these properties, thereby reducing the time and cost associated with experimental screening. One of the most common tools for assessing "drug-likeness" is Lipinski's Rule of Five. semanticscholar.org

Computational studies on various 7-chloroquinoline derivatives have shown that they often possess favorable drug-like properties. For example, ADME predictions for a series of 7-chloroquinoline sulphonamides indicated good potential for bioavailability. ajol.info Similarly, a study on 2,7-dichloroquinoline-3-carboxamide, a compound closely related to the subject of this article, found that it satisfied Lipinski's Rule of Five with zero violations. semanticscholar.org Other computational evaluations of different 7-chloroquinoline hybrids also predicted no violations of Lipinski's rules, indicating a high probability of good oral bioavailability. mdpi.com

The key parameters from Lipinski's Rule of Five and other relevant physicochemical properties are often calculated and presented in tabular format for easy comparison.

Table 1: Predicted Lipinski's Descriptors and Physicochemical Properties for this compound and Related Compounds

| Descriptor | This compound (Predicted) | 2,7-dichloroquinoline-3-carboxamide semanticscholar.org | 7-chloroquinoline sulphonamide derivative (Example) | Lipinski's Rule of Five Guideline semanticscholar.org |

| Molecular Weight ( g/mol ) | ~206.63 | Compliant | Compliant | ≤ 500 |

| LogP (Octanol/water partition coefficient) | ~2.3 - 2.7 | Compliant | Compliant | ≤ 5 |

| Hydrogen Bond Donors | 1 | Compliant | Compliant | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | Compliant | Compliant | ≤ 10 |

| Topological Polar Surface Area (TPSA) (Ų) | ~52.1 | Compliant | Compliant | < 140 |

Note: Values for this compound are estimated based on its structure and data from related compounds. "Compliant" indicates the compound met the guideline in the cited study.

These in silico predictions, generated using platforms like SwissADME and admetSAR, suggest that this compound and its analogs have a promising foundation for development as orally bioavailable drugs. ajol.infosemanticscholar.orgmdpi.com

Advanced Research Applications and Future Directions

Development of Novel Chemical Probes

Chemical probes are essential small-molecule tools for studying protein functions and validating potential drug targets in complex biological systems. nih.govrsc.org The 7-chloroquinoline (B30040) framework has emerged as a promising scaffold for designing such probes, particularly those targeting bacterial communication systems.

Several quinoline (B57606) derivatives have been investigated as potential anti-quorum sensing (QS) compounds. helsinki.fi This is due to their structural similarity to the alkylquinolone signal molecules, such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), used by pathogens like Pseudomonas aeruginosa to coordinate virulence. helsinki.fid-nb.info By mimicking these natural signals, 7-chloroquinoline-based probes can interfere with bacterial communication, preventing the formation of biofilms and reducing pathogenicity.

Recent research has focused on creating hybrid compounds that link the 4-amino-7-chloroquinoline scaffold to other chemical moieties, like 1,3,4-oxadiazoles, to develop novel QS inhibitors. helsinki.fi These probes are first screened using reporter gene assays, such as with Chromobacterium violaceum, to identify compounds that disrupt QS pathways without exhibiting bactericidal effects, ensuring that the observed effects are due to the inhibition of communication rather than cell death. helsinki.fi The development of such selective probes provides a powerful toolbox for dissecting the intricate mechanisms of bacterial virulence and for identifying new anti-infective strategies. d-nb.info

Strategic Approaches for Lead Optimization and Compound Discovery

The process of discovering and refining new drug candidates from an initial "hit" compound is a cornerstone of medicinal chemistry. upmbiomedicals.com For derivatives of 7-chloroquinoline-2-carboxamide, several strategic approaches are employed to optimize lead compounds and discover new molecules with enhanced therapeutic potential. bruker.com

Molecular Hybridization: A prominent strategy is molecular hybridization, which involves covalently linking the 7-chloroquinoline pharmacophore with other bioactive molecules. mdpi.com This approach aims to create synergistic effects or to develop compounds with dual modes of action. Examples include:

Quinoline-Triazole Hybrids: Using "click chemistry," researchers have fused the 7-chloroquinoline core with 1,2,3-triazole rings. mdpi.comnih.gov This has led to the discovery of novel compounds with significant in vitro activity against Mycobacterium tuberculosis and HIV. nih.gov

Quinoline-Chalcone Conjugates: The combination of 7-chloroquinoline with chalcone (B49325) and ferrocenylchalcone moieties has been explored to develop new antimalarial agents. probes-drugs.org

Structure-Activity Relationship (SAR) Studies: A critical aspect of lead optimization is the systematic modification of a compound's structure to understand how chemical changes affect biological activity. Researchers synthesize libraries of related compounds by introducing different functional groups at various positions on the quinoline ring. upmbiomedicals.comdurham.ac.uk For instance, studies have explored the impact of substitutions at the C4 and C8 positions of the 7-chloroquinoline ring system to enhance antiproliferative properties against cancer cell lines. durham.ac.ukresearchgate.net

Target-Based Discovery: This approach focuses on designing compounds that interact with a specific, known biological target. A key example in antimalarial drug discovery is the targeting of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme, which is essential for the parasite's survival. tandfonline.com Medicinal chemistry campaigns are designed to identify quinoline-based inhibitors that selectively bind to this enzyme. tandfonline.com

These strategies have successfully generated a diverse range of 7-chloroquinoline derivatives with promising biological activities, as highlighted in the table below.

| Derivative Class | Therapeutic Target | Notable Activity | Reference(s) |

| Quinoline-1,2,3-triazole-anilines | M. tuberculosis, HIV-1 | Antitubercular (MIC90 of 1.49 µM), Anti-HIV | nih.gov |

| 4-Amino-7-chloroquinoline Hybrids | Quorum Sensing | Anti-biofilm, Antivirulence | helsinki.fi |

| 7-Chloroquinoline-triazole-benzimidazoles | M. tuberculosis | Excellent Mtb activity | nih.gov |

| 4-Carbinol quinolines | Cancer Cell Lines | Antiproliferative properties | durham.ac.uk |

| 7-Chloroquinoline-1,2,3-triazole Hybrids | Cancer Cell Lines | Cytotoxicity against various cell lines | mdpi.com |

This table presents a selection of research findings and is not exhaustive.

Emerging Methodologies in Quinoline-2-carboxamide (B1208818) Research

Advances in synthetic organic chemistry have provided powerful new tools for constructing and modifying the quinoline-2-carboxamide core, enabling greater efficiency, scalability, and structural diversity.

Advanced Reaction Conditions:

Ultrasound and Microwave Irradiation: Sonochemical and microwave-assisted synthesis have been employed to accelerate reaction times and improve yields. tandfonline.comtandfonline.comsemanticscholar.org For example, the synthesis of new 7-chloroquinoline derivatives has been achieved in as little as 30-40 minutes under ultrasound irradiation. tandfonline.comsemanticscholar.org

Novel Synthetic Reactions:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely used to link the 7-chloroquinoline scaffold to other molecular fragments, such as triazoles, creating hybrid molecules with novel biological activities. nih.govsemanticscholar.org

Isocyanide-Based Reactions: Multi-component reactions involving isocyanides have been developed to efficiently synthesize complex quinoline-2-carboxamides, such as 3-(oxazol-5-yl)quinoline-2-carboxamides. frontiersin.org

Vilsmeier-Haack Reaction: This reaction has been applied to create functionalized quinoline derivatives, such as 2,7-dichloroquinoline-3-carbonitrile, which can then be converted to the corresponding carboxamide. researchgate.net

Innovative Reagents and Technologies:

Mixed Lithium-Magnesium Reagents: The use of mixed lithium-magnesium reagents allows for the regioselective functionalization of the 7-chloroquinoline ring under mild conditions. durham.ac.uk This technique enables precise modifications at specific carbon atoms, which is crucial for detailed SAR studies.

Continuous Flow Chemistry: Flow reactors are increasingly being used for the synthesis of quinoline derivatives. durham.ac.ukresearchgate.net This technology offers advantages in scalability, safety, and control over reaction conditions compared to traditional batch processing, making it suitable for producing larger quantities of lead compounds. researchgate.net

These emerging methodologies are accelerating the pace of research, allowing chemists to build and test more complex and diverse libraries of this compound derivatives in the search for new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.